3-methyl-5-nitro-1H-indazole

MAO-B inhibition nitroindazole SAR neuroprotection

3-Methyl-5-nitro-1H-indazole (CAS 40621-84-9) is a C3-methyl, C5-nitro-substituted 1H-indazole heterocycle with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol. It is commercially available as a research chemical with standard purity specifications, typically ≥95%, from multiple laboratory suppliers.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 40621-84-9
Cat. No. B1338699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-nitro-1H-indazole
CAS40621-84-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-7-4-6(11(12)13)2-3-8(7)10-9-5/h2-4H,1H3,(H,9,10)
InChIKeyZGDNJFXKELMVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-nitro-1H-indazole (CAS 40621-84-9): Core Chemical Profile for Research Procurement


3-Methyl-5-nitro-1H-indazole (CAS 40621-84-9) is a C3-methyl, C5-nitro-substituted 1H-indazole heterocycle with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . It is commercially available as a research chemical with standard purity specifications, typically ≥95%, from multiple laboratory suppliers . The 5-nitroindazole scaffold has been established as a privileged structural motif in medicinal chemistry, particularly recognized for its inhibitory interactions with monoamine oxidase B (MAO‑B), nitric oxide synthases (NOS), and its antiprotozoal potential against Trypanosoma cruzi [1]. This compound is principally procured as a synthetic intermediate for derivative elaboration at the N1 and C3 positions rather than as a standalone active pharmaceutical ingredient.

Procurement Risk: Why 3-Methyl-5-nitro-1H-indazole Cannot Be Replaced by Generic 5-Nitroindazole Analogs


Although the 5-nitroindazole core is shared across numerous analogs, subtle variation in N1-substitution and C3-substitution dramatically alters biological target engagement. In the Herraiz et al. (2009) panel screening human MAO‑B at a single concentration of 0.015 mM, 5-nitroindazole inhibited MAO‑B by 98.5%, while the closely related 3-methyl-5-nitro-1H-indazole was classified among the “poor inhibitors” under identical assay conditions [1]. Conversely, 3-methoxy-1-methyl-5-nitro-1H-indazole achieved 52% inhibition at the same concentration [1]. These results demonstrate that the simple replacement of a C3-methyl group with a hydroxyl or alkoxy substituent, or alteration of the N1-substitution pattern, can shift a compound from negligible MAO‑B inhibition to ≥50% inhibition at micromolar concentrations. For procurement officers and researchers building focused libraries, this means that generic “5-nitroindazole” or “3-substituted indazole” acquisition without strict specification of the 3-methyl-5-nitro-1H-indazole identity risks acquiring a compound with functionally divergent biological activity, even within the same nominal chemotype.

Quantitative Differentiation Evidence for 3-Methyl-5-nitro-1H-indazole Versus Closest Structural Analogs


C3-Methyl Substitution Eliminates MAO-B Inhibitory Activity Observed in 5-Nitroindazole Parent

In a head-to-head screening panel conducted by Herraiz et al. (2009), human MAO-B inhibition was measured at a fixed inhibitor concentration of 0.015 mM. Under these conditions, 5-nitroindazole inhibited MAO-B by 98.5%, whereas 3-methyl-5-nitro-1H-indazole did not exhibit significant inhibition and was classified among the 'poor inhibitors' [1]. This result demonstrates that the introduction of a methyl group at the C3 position of the indazole ring effectively abolishes MAO-B inhibitory activity observed in the unsubstituted parent scaffold.

MAO-B inhibition nitroindazole SAR neuroprotection

C3-Methyl Substitution Yields Inferior MAO-B Inhibition Compared to C3-Methoxy,N1-Methyl Analog in Same Assay Panel

Within the identical 2009 Herraiz et al. panel screening human MAO-B at 0.015 mM, the structurally analogous compound 3-methoxy-1-methyl-5-nitro-1H-indazole inhibited MAO-B by 52%, whereas 3-methyl-5-nitro-1H-indazole was classified as a 'poor inhibitor' with no significant inhibition detected [1]. This direct comparison within the same experimental dataset reveals that a methoxy substituent at C3 combined with a methyl group at N1 restores substantial MAO-B inhibitory activity that is lost with a simple C3-methyl,N1-unsubstituted configuration.

MAO-B inhibition C3-substitution SAR nitroindazole derivatives

Patent Utilization as a Synthetic Intermediate in Kinase Inhibitor and ROCK Inhibitor Programs Demonstrates Scaffold Versatility

3-Methyl-5-nitro-1H-indazole is specifically cited as a synthetic intermediate in multiple pharmaceutical patents. In patent US2004/14755 A1 (2004), this compound is employed in the synthesis of indazole-based kinase inhibitors [1]. In patent WO2006/109933 A1 (2006) by Daewoong Pharmaceutical Co., Ltd., it appears as a building block for compounds targeting Rho-kinase (ROCK) [2]. Additionally, the compound features in the Journal of Medicinal Chemistry (2003, vol. 46, #26, pp. 5663–5673) as an intermediate in medicinal chemistry campaigns, confirming its established role as a versatile precursor for N1- and C3-elaborated derivatives [3]. While direct bioactivity data for 3-methyl-5-nitro-1H-indazole as a final compound is sparse, its recurrent appearance in patent and medicinal chemistry literature as an intermediate distinguishes it from less-documented analogs that lack analogous documentation of industrial utility.

kinase inhibitor ROCK inhibitor patent intermediate

Physicochemical Properties Distinguish 3-Methyl-5-nitro-1H-indazole from N1-Substituted Derivatives for Formulation and Handling

Predicted physicochemical parameters for 3-methyl-5-nitro-1H-indazole include a LogP of 2.49, a boiling point of 384.9 ± 22.0 °C at 760 mmHg, and a polar surface area (PSA) of 74.50 Ų . These values position the compound in a moderate lipophilicity range suitable for CNS drug design (LogP 1–3). By contrast, N1-substituted derivatives such as N-Boc-3-methyl-5-nitroindazole (CAS 599183-33-2; MW 277.28) possess substantially higher molecular weight and altered LogP due to the tert-butyl carbamate group . These differences are critical when selecting a building block: the free NH at the N1 position of 3-methyl-5-nitro-1H-indazole permits direct functionalization, whereas pre-protected analogs require additional synthetic steps if N1 diversification is desired.

physicochemical properties LogP solubility procurement specification

Optimal Procurement and Application Scenarios for 3-Methyl-5-nitro-1H-indazole (CAS 40621-84-9)


Synthesis of N1-Substituted Indazole Kinase Inhibitor Libraries

3-Methyl-5-nitro-1H-indazole serves as a key synthetic intermediate for constructing focused kinase inhibitor libraries, as documented in patent US2004/14755 A1 [1]. The free N1-H position permits direct alkylation, acylation, or arylation without requiring a deprotection step, enabling efficient parallel synthesis of diverse N1-substituted indazoles. Subsequent reduction of the C5-nitro group to the corresponding amine provides a handle for amide coupling or sulfonamide formation, yielding final compounds suitable for kinome-wide profiling. The established patent precedence reduces intellectual property risk when the compound is used as a disclosed intermediate.

Development of Rho-Kinase (ROCK) Inhibitors

Patent WO2006/109933 A1 from Daewoong Pharmaceutical Co., Ltd. specifically employs 3-methyl-5-nitro-1H-indazole as a building block in the synthesis of ROCK inhibitors [2]. ROCK is a validated target for cardiovascular diseases, glaucoma, and cancer metastasis. The C3-methyl group provides steric and electronic differentiation from C3-unsubstituted or C3-alkoxy variants, which may translate into distinct selectivity profiles against the ROCK1 and ROCK2 isoforms. Researchers pursuing ROCK-directed programs benefit from the documented synthetic routes that incorporate this specific intermediate.

MAO-B-Inactive 5-Nitroindazole Scaffold for Off-Target Mitigation Studies

Based on the direct evidence that 3-methyl-5-nitro-1H-indazole is classified as a 'poor inhibitor' of human MAO-B in contrast to 5-nitroindazole (98.5% inhibition at 0.015 mM) [3], this compound is the preferred indazole scaffold when MAO-B inhibition constitutes an unwanted off-target liability. Researchers developing 5-nitroindazole-based antiparasitic agents, where MAO-B activity is undesirable, can select 3-methyl-5-nitro-1H-indazole as a starting point for further optimization without the confounding neuroactive properties of the unsubstituted parent compound.

Electrochemical and Radical-Mediated Mechanism-of-Action Studies on Nitroheterocycles

The 5-nitroindazole scaffold undergoes one-electron reduction to form a nitro anion radical, a process implicated in the mechanism of action of nitroheterocyclic antiparasitic agents [4]. 3-Methyl-5-nitro-1H-indazole, as a representative C3-alkyl-substituted derivative, can be employed in comparative electrochemical studies (cyclic voltammetry, ESR spectroscopy) alongside 3-alkoxy and 3-hydroxy analogs to probe the influence of C3-substitution on reduction potential and radical stability. The compound's commercial availability at ≥95% purity from multiple suppliers facilitates reproducible electrochemical characterization without the need for custom synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.